2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide
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Overview
Description
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropylsulfonyl group, a dihydrobenzo[b][1,4]dioxin moiety, and an azaspirodecane framework, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, the introduction of the cyclopropylsulfonyl group, and the construction of the azaspirodecane ring system. Common synthetic routes include:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This step typically involves the alkylation of phenolic hydroxyl groups followed by cyclization reactions.
Introduction of the Cyclopropylsulfonyl Group: This can be achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base.
Construction of the Azaspirodecane Ring System: This involves the formation of the spirocyclic structure through cyclization reactions, often using amine precursors and appropriate catalysts.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an immunomodulator by modulating the activity of immune cells and influencing cytokine production. It can also interact with enzymes and receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents and functional groups.
Azaspirodecane derivatives: These compounds contain the azaspirodecane ring system but may have different substituents and functional groups.
Cyclopropylsulfonyl-containing compounds: These compounds feature the cyclopropylsulfonyl group but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its diverse range of applications and potential therapeutic properties.
Properties
Molecular Formula |
C21H28N2O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-cyclopropylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C21H28N2O5S/c24-20(22-15-4-7-18-19(12-15)28-11-10-27-18)17-13-23(29(25,26)16-5-6-16)14-21(17)8-2-1-3-9-21/h4,7,12,16-17H,1-3,5-6,8-11,13-14H2,(H,22,24) |
InChI Key |
WJEQSXXGJFWYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)NC3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5CC5 |
Origin of Product |
United States |
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